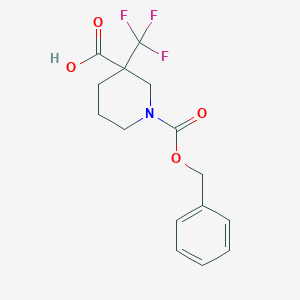
1-Phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Benzyloxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid is a complex organic compound characterized by the presence of a benzyloxycarbonyl group, a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(benzyloxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the trifluoromethyl group using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(benzyloxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may facilitate binding to enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The piperidine ring provides structural rigidity and contributes to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)piperidine-4-carboxylic acid: Similar structure but with the trifluoromethyl group at a different position, leading to variations in biological activity.
Uniqueness
1-[(Benzyloxy)carbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties. This compound’s combination of functional groups makes it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C15H16F3NO4 |
|---|---|
Molecular Weight |
331.29 g/mol |
IUPAC Name |
1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)14(12(20)21)7-4-8-19(10-14)13(22)23-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,20,21) |
InChI Key |
JJPWRLVEXCDXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















